molecular formula C23H21ClN2O3 B2409754 3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole CAS No. 2097917-67-2

3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No. B2409754
CAS RN: 2097917-67-2
M. Wt: 408.88
InChI Key: HGZFJXGYLFQBRZ-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole” is a complex organic molecule that contains several functional groups and structural features. These include a benzofuran ring, a pyrrolidine ring, a 1,2-oxazole ring, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran and 1,2-oxazole rings are aromatic, contributing to the stability of the molecule. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Heterocyclic compounds, including those with oxazole moieties, have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, compounds synthesized with oxazole, pyrazoline, and pyridine heterocycles demonstrated high potency against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA) and showed promising in vitro antibacterial and antifungal activities. This suggests that derivatives of the compound could have potential applications in developing new anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Antioxidant Properties

  • The synthesis of new 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential of such heterocyclic compounds in acting as effective antioxidants. This suggests that structurally similar compounds, like 3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole, could be explored for their antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Coordination Chemistry and Material Science

  • Rhenium(I) tricarbonyl complexes based on pyridine-oxazoline ligands have been studied for their electrochemical reduction of CO2, showcasing their potential application in catalysis and environmental remediation. This indicates the potential utility of oxazole derivatives in coordination chemistry and material science, particularly in the development of catalysts for CO2 reduction (Nganga et al., 2017).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-14-21(22(25-29-14)18-4-2-3-5-19(18)24)23(27)26-10-8-17(13-26)15-6-7-20-16(12-15)9-11-28-20/h2-7,12,17H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFJXGYLFQBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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